![molecular formula C15H13NO4 B1330095 4-[(苄氧羰基)氨基]苯甲酸 CAS No. 5330-71-2](/img/structure/B1330095.png)

4-[(苄氧羰基)氨基]苯甲酸

描述

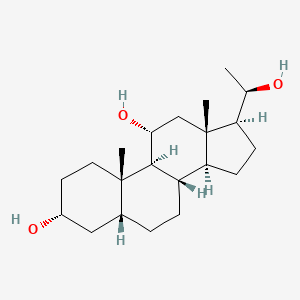

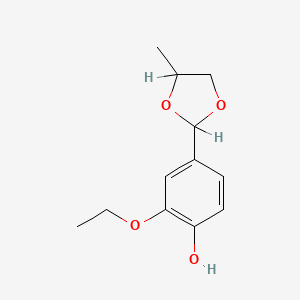

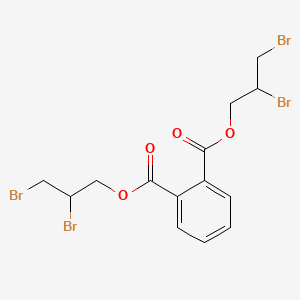

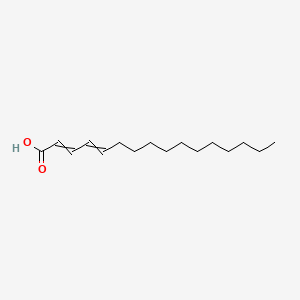

“4-{[(Benzyloxy)carbonyl]amino}benzoic acid” is a chemical compound with a molecular formula of C15H13NO4 . It belongs to the class of compounds known as benzamides .

Synthesis Analysis

The synthesis of this compound could involve the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reduction of the attached atoms in a high oxidation state could convert these electron-withdrawing functions into electron-donating amino and alkyl groups .Molecular Structure Analysis

The molecular weight of “4-{[(Benzyloxy)carbonyl]amino}benzoic acid” is 271.275 . The structure of this compound includes a benzene ring, which is part of the benzyloxy carbonyl group, and an amino group attached to the benzene ring .Chemical Reactions Analysis

The carboxylic acid group in this compound can undergo various reactions. For instance, it can be converted into acid chlorides, anhydrides, esters, and amides by nucleophilic acyl substitution reactions . The reactivity of carboxylic acids is greatly enhanced in the presence of a strong acid such as HCl or H2SO4 .科学研究应用

Antifungal Applications

4-(Benzyloxycarbonylamino)benzoic acid derivatives have been studied for their antifungal properties . Research has shown that certain esters of this compound exhibit potent antifungal activity against various fungal strains, including molds and yeasts . This makes them potential candidates for developing new antifungal medications.

Organic Synthesis

In the field of organic synthesis, this compound is used as a protecting group for amines. The benzyloxycarbonyl (Cbz) group is a common carbamate that is used to protect the amine functionality during synthesis, which can then be selectively deprotected later in the synthetic route .

Pharmaceutical Industry

4-(Benzyloxycarbonylamino)benzoic acid is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs. It serves as an intermediate in the synthesis of more complex molecules and can be modified to produce a wide range of therapeutic agents .

Biotechnology

In biotechnological applications, this compound is used in the design of peptides and proteins . The Cbz group is employed to protect amino groups during the peptide synthesis process, which is crucial for the correct folding and function of the synthesized peptides .

Material Science

This compound finds applications in material science, particularly in the development of polymers . Its benzyloxy carbonyl group can be incorporated into polymer chains to modify their properties, such as increasing their solubility or altering their mechanical strength .

Environmental Science

Research into the environmental impact of chemicals includes studying compounds like 4-(benzyloxycarbonylamino)benzoic acid. Understanding its biodegradability and potential to form bioactive metabolites is essential for assessing its environmental footprint and designing greener chemical processes .

作用机制

Target of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its target of action.

Mode of Action

Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely participates in bond formation processes. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby a metal (such as palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in many biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (271275) and linear formula (C15H13NO4) suggest that it may have certain pharmacokinetic properties

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound likely contributes to the formation of carbon-carbon bonds, which are fundamental to the structure of many organic compounds.

Action Environment

The success of the suzuki–miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

属性

IUPAC Name |

4-(phenylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKLFEVNZWRMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277484 | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5330-71-2 | |

| Record name | 5330-71-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{[(benzyloxy)carbonyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。